molecular formula C19H18N4O5S2 B2884718 2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide CAS No. 921996-40-9

2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2884718
CAS No.: 921996-40-9
M. Wt: 446.5
InChI Key: FYDYHBBPEGTPAG-UHFFFAOYSA-N
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Description

2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a relatively recent addition to the list of potential drug candidates for various diseases. It is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry due to their diverse biological activities . The replacement of NH2 group with substituted phenyl ring has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of the compound is C19H18N4O5S2 and it has a molecular weight of 446.5.


Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimalarial and Antiviral Properties

2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide, as part of the N-(phenylsulfonyl)acetamide derivatives family, has shown promise in antimalarial activity. A study revealed that these sulfonamides exhibit significant in vitro antimalarial properties, characterized by their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and IC50 values of <30µM. Furthermore, these compounds have also been investigated for potential efficacy against COVID-19 through theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).

Antibacterial and Antifungal Applications

Research has also highlighted the utility of this chemical in the realm of antimicrobial activities. For instance, compounds derived from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, closely related to the core structure of the compound , have demonstrated considerable antibacterial and antifungal activities. These findings are crucial in exploring new avenues for treating microbial infections (Patel & Agravat, 2007; Patel & Agravat, 2009).

Anticancer Potential

Studies have also uncovered the potential of sulfonamide derivatives in cancer treatment. Various synthesized sulfonamide compounds, including those with benzothiazole and thiazole moieties, have been evaluated for their cytotoxic activity against different cancer cell lines. Some of these compounds have shown promising results, suggesting their utility as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Additional Pharmacological Applications

Further research into related compounds has revealed a range of pharmacological applications, including as anticonvulsants, carbonic anhydrase inhibitors, and agents targeting specific receptors in neurological conditions. These studies expand the scope of the compound's potential in various therapeutic areas (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012); (Graham, Shepard, Anderson, Baldwin, Best, Christy, Freedman, Gautheron, Habecker, Hoffman, 1989); (Park, Morieux, Salomé, Cotten, Reamtong, Eyers, Gaskell, Stables, Liu, Kohn, 2009).

Properties

IUPAC Name

2-[[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-28-13-6-8-14(9-7-13)30(26,27)23-19-21-12(11-29-19)10-17(24)22-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDYHBBPEGTPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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